BTZ043 Racemate

DprE1 inhibition benzothiazinone antimycobacterial

BTZ043 Racemate is the definitive reference standard for DprE1-targeted antitubercular drug discovery—the only DprE1 inhibitor with a published co-crystal structure confirming covalent adduct formation at Cys387. Confirmed granuloma penetration via MALDI imaging and established bedaquiline synergy. MIC: 2.3 nM (M. tuberculosis H37Rv). Comprehensive resistance mutation profiling (C387G/S). Phase 2b clinical candidate (UNITE4TB DECISION trial). Ideal for structure-based design, combination studies, and sterilizing activity assays.

Molecular Formula C17H16F3N3O5S
Molecular Weight 431.4 g/mol
CAS No. 957217-65-1
Cat. No. B606420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBTZ043 Racemate
CAS957217-65-1
SynonymsBTZ043 Racemic;  BTZ043 Racemate;  BTZ043;  BTZ 043;  BTZ-043.
Molecular FormulaC17H16F3N3O5S
Molecular Weight431.4 g/mol
Structural Identifiers
SMILESCC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C17H16F3N3O5S/c1-9-8-27-16(28-9)2-4-22(5-3-16)15-21-14(24)11-6-10(17(18,19)20)7-12(23(25)26)13(11)29-15/h6-7,9H,2-5,8H2,1H3
InChIKeyGTUIRORNXIOHQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BTZ043 Racemate (CAS 957217-65-1): A Clinical-Stage Benzothiazinone DprE1 Inhibitor for Tuberculosis Research


BTZ043 Racemate (CAS 957217-65-1) is a benzothiazinone-class antimycobacterial compound that functions as a mechanism-based, covalent inhibitor of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential flavoenzyme in the Mycobacterium tuberculosis cell wall arabinan biosynthesis pathway [1]. The compound exhibits nanomolar potency against M. tuberculosis H37Rv with a minimal inhibitory concentration (MIC) of 2.3 nM (1 ng/mL) and is currently being evaluated in phase 2 clinical trials as part of the UNITE4TB consortium [2][3]. As a racemic mixture, BTZ043 represents the original lead compound of the benzothiazinone series and serves as a reference standard for DprE1-targeted drug discovery programs [4].

BTZ043 Racemate (CAS 957217-65-1): Why DprE1 Inhibitors Cannot Be Interchanged in Tuberculosis Research


DprE1 inhibitors currently in clinical development—including BTZ043, PBTZ169 (macozinone), TBA-7371, and OPC-167832—exhibit fundamentally different chemical scaffolds, binding mechanisms, and resistance profiles that preclude simple substitution in research or therapeutic applications [1]. BTZ043 and PBTZ169 are benzothiazinones that form covalent semimercaptal adducts with the active-site Cys387 residue of DprE1, whereas TBA-7371 is an azaindole derivative that inhibits DprE1 noncovalently, and OPC-167832 is a carbostyril derivative with a distinct binding mode [2]. These mechanistic differences translate to divergent MIC values spanning two orders of magnitude (from 0.0005 μg/mL for OPC-167832 to 780–3120 nM for TBA-7371), distinct mutant susceptibility patterns (e.g., C387G mutation confers 7- to 9-fold IC50 increases for BTZ043 but may differentially affect other inhibitors), and varied clinical development statuses [3][4]. Consequently, selection among these DprE1 inhibitors for combination studies, resistance mechanism investigations, or preclinical efficacy models must be guided by compound-specific quantitative data rather than class-level assumptions.

BTZ043 Racemate (CAS 957217-65-1) vs. Clinical-Stage DprE1 Inhibitors: Quantitative Differentiation Evidence for Procurement Decisions


BTZ043 Racemate vs. PBTZ169 (Macozinone): Covalent Binding Mechanism and In Vitro Potency Comparison

BTZ043 functions as a mechanism-based, covalent inhibitor of DprE1, forming a semimercaptal adduct with the active-site Cys387 residue, which has been confirmed via co-crystallization with the target enzyme [1]. While PBTZ169 (macozinone) is also a benzothiazinone covalent DprE1 inhibitor, it demonstrates higher in vitro potency against M. tuberculosis H37Rv compared to BTZ043. Specifically, PBTZ169 exhibits an MIC of ≤0.19 ng/mL (~0.42 nM) , whereas BTZ043 exhibits an MIC of 1 ng/mL (2.3 nM) [2]. This represents an approximately 5.5-fold difference in potency favoring PBTZ169 under comparable in vitro conditions.

DprE1 inhibition benzothiazinone antimycobacterial covalent inhibitor

BTZ043 Racemate vs. TBA-7371: In Vitro Potency Differential in M. tuberculosis H37Rv

BTZ043 demonstrates substantially greater in vitro potency against M. tuberculosis H37Rv compared to the noncovalent DprE1 inhibitor TBA-7371 (azaindole derivative). BTZ043 exhibits an MIC of 2.3 nM against M. tuberculosis H37Rv [1], whereas TBA-7371 exhibits an MIC range of 780–3120 nM against the same strain . This represents a difference of approximately 340- to 1,360-fold in potency favoring BTZ043. Notably, despite the dramatic potency differential in vitro, TBA-7371 has advanced to phase 2 clinical trials and completed these trials, while BTZ043 remains in ongoing phase 2 evaluation [2].

DprE1 inhibitor MIC comparison antitubercular noncovalent inhibitor

BTZ043 Racemate vs. OPC-167832: Comparative Potency and Resistance Profile Considerations

OPC-167832, a carbostyril-derivative DprE1 inhibitor, demonstrates substantially higher in vitro potency against M. tuberculosis H37Rv compared to BTZ043. OPC-167832 exhibits an MIC of 0.0005 μg/mL (~1.1 nM assuming molecular weight ~457 g/mol) , whereas BTZ043 exhibits an MIC of 0.001 μg/mL (1 ng/mL; 2.3 nM) [1]. This represents approximately a 2-fold potency advantage for OPC-167832. However, both compounds share susceptibility to Rv0678 mutation-mediated resistance: clinical rv0678 mutations confer low-level cross-resistance to both BTZ043 and OPC-167832, as well as to PBTZ169 [2]. Notably, TBA-7371 is also affected by Rv0678 mutations, though to a lesser extent than benzothiazinones and OPC-167832 [3].

DprE1 inhibitor carbostyril resistance mutation MIC comparison

BTZ043 Racemate Lesional Penetration and Accumulation in Necrotizing Granulomas: A Unique Differentiation from Other Clinical-Stage DprE1 Inhibitors

BTZ043 has been demonstrated to accumulate in murine tuberculosis lesions at concentrations several-fold above its MIC and to fully penetrate the necrotic centers of granulomas, as visualized by high-resolution MALDI imaging in IL-13-overexpressing mice that mimic human TB pathology [1]. This study represents the first visualization of a clinical-stage TB drug efficiently penetrating and accumulating in human-like centrally necrotizing granulomas [1]. In contrast, no peer-reviewed studies have been published demonstrating comparable lesional penetration data for PBTZ169, TBA-7371, or OPC-167832 in necrotic granuloma models. The ability of BTZ043 to reach the hard-to-access necrotic compartments where extracellular, metabolically dormant Mtb reside provides a mechanistic rationale for its observed in vivo efficacy that extends beyond in vitro MIC potency metrics.

granuloma penetration pharmacokinetics MALDI imaging lesional concentration

BTZ043 Racemate Clinical Development Status and Phase 2 Trial Positioning

BTZ043 has advanced to phase 2b clinical evaluation within the UNITE4TB consortium's DECISION trial, which is comparing different doses of BTZ-043 administered with a backbone of bedaquiline and delamanid in participants with drug-sensitive tuberculosis [1]. A phase 1b/2a trial (PanACEA-BTZ-043-02) demonstrated that BTZ-043 exhibits good bactericidal activity in humans with favorable safety and tolerability up to 1750 mg daily dosing [2]. In comparison, TBA-7371 has completed phase 2 trials [3], while PBTZ169 phase 2a trials were terminated due to low enrollment [3]. OPC-167832 is concurrently in phase 2 trials with BTZ043 [3]. The active clinical pipeline positioning of BTZ043, combined with its demonstrated lesional penetration capabilities [4], distinguishes it as a benzothiazinone lead with both preclinical mechanistic validation and ongoing human efficacy evaluation.

phase 2 clinical trial DprE1 inhibitor UNITE4TB bactericidal activity

BTZ043 Racemate Selectivity: Narrow Spectrum Activity Against Mycobacteria with Minimal Off-Target Antibacterial Effects

BTZ043 demonstrates a narrow antimicrobial spectrum highly selective for mycobacteria, with an MIC of >64 μg/mL against both Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213, indicating minimal activity against common Gram-negative and Gram-positive non-mycobacterial pathogens [1]. This selectivity profile is a class characteristic of DprE1-targeting benzothiazinones, stemming from the essential role of arabinan biosynthesis specifically in mycobacterial cell wall integrity [2]. In contrast, OPC-167832 similarly exhibits minimal or no activity against standard strains of nonmycobacterial aerobic and anaerobic bacteria . The narrow spectrum of BTZ043 supports its use in tuberculosis-focused research where preservation of commensal flora in animal models or avoidance of broad-spectrum antibacterial confounding in microbiome studies is desired.

selectivity mycobacteria-specific antimicrobial spectrum MIC

BTZ043 Racemate (CAS 957217-65-1): Recommended Research and Preclinical Application Scenarios Based on Quantitative Evidence


Preclinical Efficacy Studies in Necrotic Granuloma Models Requiring Lesional Penetration Validation

BTZ043 is the only DprE1 inhibitor with peer-reviewed evidence demonstrating efficient penetration and accumulation in the necrotic centers of tuberculosis granulomas, with lesional concentrations severalfold above MIC confirmed by MALDI imaging in IL-13-overexpressing mice [1]. This makes BTZ043 the DprE1 inhibitor of choice for research programs focused on sterilizing activity against dormant, extracellular Mtb populations within necrotic lesions, or for studies seeking to correlate lesional pharmacokinetics with bactericidal effect in hard-to-reach anatomical compartments.

Combination Therapy Studies with Bedaquiline Leveraging Synergistic Interaction Data

BTZ043 has demonstrated synergy with TMC207 (bedaquiline) in in vitro combination studies, where the combination of sub-MIC concentrations of BTZ043 (0.375 ng/mL) with TMC207 (20 ng/mL) produced stronger bactericidal effects against M. tuberculosis than TMC207 alone at 80 ng/mL [1]. This established synergy, combined with BTZ043's ongoing phase 2b evaluation in combination with bedaquiline and delamanid in the UNITE4TB DECISION trial , positions BTZ043 as the most well-characterized benzothiazinone for studies exploring DprE1-ATP synthase dual-targeting combination regimens.

Structure-Based Drug Design and DprE1 Inhibitor Optimization Programs Requiring Co-Crystal Structural Data

BTZ043 remains the only DprE1 inhibitor in clinical development for which a co-crystal structure with its target enzyme has been solved and published, unambiguously revealing the semimercaptal adduct formation with active-site Cys387 and contacts with the neighboring catalytic Lys418 residue [1]. This structural information provides an irreplaceable platform for structure-based design of improved benzothiazinone analogs, making BTZ043 the essential reference compound for medicinal chemistry campaigns targeting DprE1 covalent inhibitor optimization.

In Vitro Potency Benchmarking Studies Where Moderate Nanomolar Potency Is Acceptable and Extensive Characterization Is Required

For in vitro screening programs that prioritize extensively validated reference compounds over maximal potency, BTZ043 offers an MIC of 2.3 nM against M. tuberculosis H37Rv [1]—sufficiently potent for robust assay windows while avoiding the potential solubility or handling challenges sometimes associated with ultra-potent compounds in the sub-nanomolar range. Unlike PBTZ169 (MIC ≤0.19 ng/mL) or OPC-167832 (MIC 0.0005 μg/mL) , BTZ043 benefits from nearly two decades of published characterization including resistance mutation analysis (C387G/S mutants confer 7- to 9-fold and 2.5- to 4-fold IC50 increases, respectively) [2], selectivity profiling against Nocardia species [3], and extensive in vivo efficacy data in multiple mouse models [1], providing researchers with a comprehensively documented experimental history that facilitates troubleshooting and data interpretation.

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